7,11-Bis(4-chlorophenyl)spiro[5.5]undecane-1,9-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7,11-Bis(4-chlorophenyl)spiro[55]undecane-1,9-dione is a spirocyclic compound characterized by its unique structure, which includes two 4-chlorophenyl groups attached to a spiro[55]undecane skeleton
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7,11-Bis(4-chlorophenyl)spiro[5.5]undecane-1,9-dione typically involves the reaction of 4-chlorobenzaldehyde with cyclohexanone under acidic conditions to form an intermediate, which is then subjected to further reactions to form the final spirocyclic structure . The reaction conditions often include the use of strong acids such as sulfuric acid or hydrochloric acid to facilitate the formation of the spirocyclic ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
7,11-Bis(4-chlorophenyl)spiro[5.5]undecane-1,9-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone groups to alcohols.
Substitution: Halogen atoms in the 4-chlorophenyl groups can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like sodium borohydride or lithium aluminum hydride for reduction. Substitution reactions often require nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions include various derivatives of the original compound, such as alcohols, carboxylic acids, and substituted phenyl derivatives.
Scientific Research Applications
7,11-Bis(4-chlorophenyl)spiro[5.5]undecane-1,9-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex spirocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the development of new materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 7,11-Bis(4-chlorophenyl)spiro[5.5]undecane-1,9-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to fit into binding sites and modulate the activity of these targets, leading to various biological effects. The pathways involved may include inhibition of enzyme activity or disruption of cellular processes.
Comparison with Similar Compounds
Similar Compounds
Spiro[5.5]undecane: The parent compound of the series, characterized by its chiral spirocyclic structure.
7,11-Diphenylspiro[5.5]undecane-1,9-dione: A similar compound with phenyl groups instead of 4-chlorophenyl groups.
7,11-Bis(2,4-dichlorophenyl)spiro[5.5]undecane-1,9-dione: A derivative with additional chlorine atoms on the phenyl rings.
Uniqueness
7,11-Bis(4-chlorophenyl)spiro[5.5]undecane-1,9-dione is unique due to the presence of 4-chlorophenyl groups, which impart distinct chemical and biological properties. These groups can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound for various applications.
Properties
CAS No. |
90814-83-8 |
---|---|
Molecular Formula |
C23H22Cl2O2 |
Molecular Weight |
401.3 g/mol |
IUPAC Name |
1,5-bis(4-chlorophenyl)spiro[5.5]undecane-3,11-dione |
InChI |
InChI=1S/C23H22Cl2O2/c24-17-8-4-15(5-9-17)20-13-19(26)14-21(16-6-10-18(25)11-7-16)23(20)12-2-1-3-22(23)27/h4-11,20-21H,1-3,12-14H2 |
InChI Key |
AVRLOOKSWSFJIA-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2(C(CC(=O)CC2C3=CC=C(C=C3)Cl)C4=CC=C(C=C4)Cl)C(=O)C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.